1,2-Dichloro-1,1,2,3-tetrafluoropropane

Description

Contextualization within Fluorocarbon Chemistry and Propane (B168953) Derivatives

Fluorocarbon chemistry involves the study of organic compounds containing fluorine atoms. The introduction of fluorine into a hydrocarbon backbone, such as propane, dramatically alters the molecule's properties. ontosight.ai Fluorinated propane derivatives are a class of compounds that have been investigated for a range of applications due to characteristics like low boiling points and non-flammability. ontosight.aiosti.gov These properties have historically made them candidates for use as refrigerants, propellants, solvents, and even anesthetic agents. ontosight.ai

Isomeric Considerations and Structural Peculiarities of 1,2-Dichloro-1,1,2,3-tetrafluoropropane

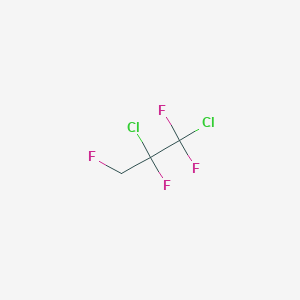

Isomerism is a key feature in the study of dichlorotetrafluoropropanes. Isomers are compounds that share the same molecular formula—in this case, C₃H₂Cl₂F₄—but differ in the arrangement of their atoms. vedantu.com This structural difference leads to distinct physical and chemical properties for each isomer. The placement of the two chlorine and four fluorine atoms on the three-carbon propane backbone allows for numerous positional isomers.

This compound (designated as HCFC-234bc) is one of these isomers, with the chlorine atoms located on the first and second carbon atoms. Its molecular weight is approximately 184.95 g/mol . scbt.com Variations in the positions of the chlorine atoms result in other isomers, such as 2,2-Dichloro-1,1,3,3-tetrafluoropropane and 1,3-Dichloro-1,1,3,3-tetrafluoropropane, each with slightly different properties that influence their potential suitability for applications like refrigeration or as solvents.

A significant structural peculiarity of this compound is the potential for stereoisomerism. The arrangement of four different substituents (a chlorine atom, a fluorine atom, a -CHF₂ group, and a -CF₂Cl group) around the second carbon atom creates a chiral center. Molecules with a chiral center can exist as non-superimposable mirror images of each other, known as enantiomers (R/S isomers). docbrown.info This adds another layer of structural complexity to this specific isomer compared to some of its more symmetrical counterparts, such as 2,2-Dichloro-1,1,3,3-tetrafluoropropane.

The table below compares several isomers of dichlorotetrafluoropropane, highlighting the differences that arise from the varied placement of the halogen atoms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chlorine Positions |

| 1,1-Dichloro-1,2,2,3-tetrafluoropropane | 70192-63-1 | C₃H₂Cl₂F₄ | 184.94 | 1, 1 |

| This compound | 149329-26-0 | C₃H₂Cl₂F₄ | 184.95 | 1, 2 |

| 2,2-Dichloro-1,1,3,3-tetrafluoropropane | 17705-30-5 | C₃H₂Cl₂F₄ | 184.94 | 2, 2 |

| 2,3-Dichloro-1,1,1,2-tetrafluoropropane | 127564-83-4 | C₃H₂Cl₂F₄ | 184.94 | 2, 3 |

| 2,3-Dichloro-1,1,1,3-tetrafluoropropane (B120606) | 146916-90-7 | C₃H₂Cl₂F₄ | 184.95 | 2, 3 |

| 1,3-Dichloro-1,1,2,2-tetrafluoropropane | 661-96-1 | C₃H₂Cl₂F₄ | 184.95 | 1, 3 |

| 1,3-Dichloro-1,1,3,3-tetrafluoropropane | 76140-39-1 | C₃H₂Cl₂F₄ | 184.95 | 1, 3 |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,2,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-2(7,1-6)3(5,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRKFCNUZOCQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600263 | |

| Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149329-26-0 | |

| Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro 1,1,2,3 Tetrafluoropropane

Reaction Mechanisms of Halogenated Propanes

The reactivity of halogenated propanes like 1,2-dichloro-1,1,2,3-tetrafluoropropane is fundamentally governed by the activation of its carbon-hydrogen (C-H) and carbon-halogen (C-X) bonds. The presence of highly electronegative fluorine and chlorine atoms significantly influences the electronic environment of the molecule, polarizing the C-H and C-C bonds and creating sites susceptible to chemical attack.

C-H bond activation is a critical step in the functionalization of alkanes. nih.gov In molecules such as propane (B168953), this process is often the rate-determining step in dehydrogenation reactions and is highly dependent on the electronic properties of the catalyst used. nih.gov For halogenated propanes, the inductive effect of the halogens weakens adjacent C-H bonds, potentially lowering the energy barrier for their activation. Pathways for functionalization often involve directing groups that act as internal ligands to facilitate C-H activation with high regioselectivity, enabling the formation of new C-C and C-X bonds. rsc.org Metalloenzymes have also been shown to perform C(sp³)-H bond functionalization, highlighting the diverse strategies for activating these otherwise inert bonds. nih.gov

Functionalization pathways for halogenated propanes can also proceed through the activation of C-X bonds. The C-Cl bond is generally weaker and more susceptible to cleavage than the C-F bond. Activation can be achieved through various means, including interaction with transition metal catalysts or Lewis acids, leading to the formation of intermediates that can be trapped by nucleophiles or undergo further reactions like elimination or rearrangement. researchgate.net

Substitution reactions in halogenated propanes are common pathways for introducing new functional groups. The carbon atoms bonded to chlorine in this compound are electrophilic and can undergo nucleophilic substitution. The dynamics of these reactions are influenced by the steric hindrance from the bulky halogen atoms and the electronic effects of the adjacent fluorine atoms.

Addition reactions typically require the presence of a double bond. In the context of saturated halogenated propanes, an addition reaction is often preceded by an elimination reaction (e.g., dehydrohalogenation) that forms an alkene. For instance, related compounds like 2,3-dichloro-1,1,1,3-tetrafluoropropane (B120606) can be used to synthesize hydrofluoroolefins (HFOs) through processes that avoid certain by-products. The resulting halogenated propene can then undergo addition reactions, such as the addition of a chlorine atom to the pi bond, a process that is often initiated by UV light. nih.gov The reactivity and orientation of the addition are dictated by the electronic properties of the double bond, which is heavily influenced by the attached halogen atoms. nih.gov

Isomerization Reaction Mechanisms and Catalysis

Isomerization of halogenated alkanes involves the migration of a halogen atom or an alkyl group, leading to the formation of a structural isomer. In the gas phase, these reactions are typically induced by high temperatures or occur in the presence of a catalyst. For example, the isomerization of the related compound 1,1,2-trichloro-1,2,2-trifluoroethane to 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) can be conducted in the gas phase at temperatures ranging from 50 to 550°C. google.com The process involves the intramolecular transfer of a chlorine atom from one carbon to an adjacent one. For this compound, a similar gas-phase process would likely involve a chlorine atom shifting to form a more stable isomer, such as 1,1-dichloro-1,2,2,3-tetrafluoropropane or 2,2-dichloro-1,1,1,3-tetrafluoropropane. The equilibrium between isomers is dependent on their relative thermodynamic stabilities. researchgate.net

Table 1: Gas-Phase Isomerization Conditions for an Analogous Halogenated Alkane

| Parameter | Value |

| Starting Material | 1,1,2-Trichloro-1,2,2-trifluoroethane |

| Temperature Range | 50 to 550°C (100 to 400°C preferred) |

| Pressure | Normal or elevated |

| Contact Time | 0.1 to 300 seconds (5 to 30 seconds preferred) |

Data sourced from a process for a related halogenated ethane. google.com

Lewis acids are effective catalysts for the isomerization of halogenated alkanes by facilitating the cleavage of C-X bonds. mdpi.com The catalytic cycle begins with the coordination of the Lewis acid to a halogen atom (typically chlorine) on the propane backbone. nih.gov This coordination polarizes and weakens the C-Cl bond, promoting its heterolytic cleavage to form a carbocation intermediate and a [Lewis Acid-Cl]⁻ complex. mdpi.com

This carbocation can then undergo a 1,2-hydride or 1,2-halogen shift, leading to a rearranged carbocation. The re-delivery of the chloride ion from the complex to the new carbocation center results in the formation of an isomerized product and regeneration of the Lewis acid catalyst. mdpi.com For the isomerization of halogenated ethanes and propanes, common Lewis acid catalysts include halides or oxides of aluminum, chromium, and magnesium. google.com The strength of the Lewis acid and the reaction conditions (temperature, solvent) can be tuned to control the reaction rate and selectivity towards the desired isomer. nih.govkyushu-u.ac.jp

Thermal Decomposition Pathways and Product Formation

The thermal decomposition, or pyrolysis, of halogenated alkanes proceeds through complex reaction networks involving elimination reactions and radical intermediates. Studies on analogous compounds like 1,1,2-trifluoro-1,2-dichloroethane show that at high temperatures (973–1123 K), the primary decomposition pathways are dehydrochlorination (loss of HCl) and dehydrofluorination (loss of HF). fluorine1.rufluorine1.ru

For this compound, the initial steps would likely be:

Dehydrochlorination: Elimination of HCl to form a chlorotetrafluoropropene isomer.

Dehydrofluorination: Elimination of HF to form a dichlorotrifluoropropene isomer.

The resulting halo-olefins are often unstable at these temperatures and can decompose further. A key secondary pathway is the decomposition into carbenes, such as difluorocarbene (CF₂) and fluorochlorocarbene (CFCl:). fluorine1.rufluorine1.ru These highly reactive carbenes can then participate in a variety of subsequent reactions, including recombination with each other or addition to other molecules to form larger products or cyclize into cyclobutane (B1203170) derivatives. fluorine1.rufluorine1.ru The presence of water vapor during pyrolysis can also lead to the formation of carbon monoxide (CO) and hydrogen halides. fluorine1.ru

Table 2: Potential Thermal Decomposition Products of this compound

| Product Type | Example Compound Name | Formation Pathway |

| Elimination Product | Chlorotetrafluoropropene | Dehydrochlorination of parent compound |

| Elimination Product | Dichlorotrifluoropropene | Dehydrofluorination of parent compound |

| Carbene Intermediate | Difluorocarbene (CF₂) | Decomposition of fluoro-olefins |

| Carbene Intermediate | Fluorochlorocarbene (CFCl:) | Decomposition of chloro-fluoro-olefins |

| Recombination Product | Dichlorodifluoroethylene | Recombination of CFCl: carbenes |

| Addition Product | Dichloropentafluoropropene | Addition of CFCl: to a tetrafluoropropene |

| Dimerization Product | Hexafluorodichlorocyclobutane | Dimerization/cyclization of olefin products |

| Side Product | Carbon Monoxide (CO) | Reaction of carbenes with water vapor |

Pathways and products are projected based on the documented thermal decomposition of 1,1,2-trifluoro-1,2-dichloroethane. fluorine1.rufluorine1.ru

Environmental Fate and Atmospheric Chemistry of 1,2 Dichloro 1,1,2,3 Tetrafluoropropane

Atmospheric Degradation Mechanisms

The primary degradation pathway for HCFCs in the troposphere is initiated by reaction with the hydroxyl radical (OH). noaa.gov However, no specific kinetic data or detailed mechanistic studies for the reaction of OH with 1,2-dichloro-1,1,2,3-tetrafluoropropane were found.

Hydroxyl Radical-Initiated Oxidation Kinetics and Mechanisms

Information unavailable. Specific rate constants (including their temperature dependence) for the H-atom abstraction by OH radicals from the CH2F group of this compound are required to assess its atmospheric persistence. Subsequent reactions of the resulting alkyl radical with oxygen would lead to the formation of peroxy radicals and further degradation products, but this specific mechanism has not been documented.

Chlorine Atom-Initiated Oxidation Pathways

Information unavailable. While chlorine atoms can contribute to the degradation of some volatile organic compounds, particularly in marine or polluted environments, no rate constants or reaction pathways for the reaction of Cl atoms with this compound have been published.

Atmospheric Lifetime Determinations and Predictive Modeling

Information unavailable. The atmospheric lifetime of an HCFC is predominantly determined by its rate of reaction with the OH radical. noaa.govfluorocarbons.org Without this kinetic data, the atmospheric lifetime for this compound cannot be calculated using standard modeling or scaling methods. For context, the lifetimes of other HCFCs can range from approximately one to several decades. noaa.gov

Identification and Formation Pathways of Atmospheric Degradation Products

Information unavailable. No studies have identified the specific atmospheric degradation products of this compound. Based on the general mechanism for HCFC oxidation, one could hypothesize the formation of compounds such as formyl fluoride (B91410) (HC(O)F) and various halogenated carbonyls, which would further degrade to acids like hydrofluoric acid (HF) and hydrochloric acid (HCl). However, without experimental or modeling studies, the exact products and their formation yields remain unknown.

Environmental Partitioning and Transport Modeling

Information unavailable. Data on the physical properties of this compound, such as its Henry's Law constant and octanol-water partition coefficient, are not available. This information would be essential for modeling its partitioning between the atmosphere, water, and soil, and for assessing its long-range transport potential.

Volatilization Rates from Aqueous Media

Fugacity Model Predictions for Multi-Media Distribution

Fugacity models are valuable tools for predicting the environmental distribution of a chemical. These models use the chemical's physical-chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient, to estimate its partitioning among different environmental compartments like air, water, soil, and sediment.

For this compound, specific fugacity model predictions are not documented in the available scientific literature. However, fugacity models can be generally applied to organic chemicals to understand their likely environmental behavior. Level I fugacity models, for example, calculate the equilibrium distribution of a chemical in a closed environment, indicating the medium into which it is most likely to partition. Given its expected volatility, it is probable that a significant fraction of this compound released to the environment would reside in the atmosphere.

Table 1: Illustrative Fugacity Model Input Parameters for a Generic Halogenated Alkane

| Property | Value | Unit |

| Molecular Weight | ~185 | g/mol |

| Vapor Pressure | Moderate to High | Pa |

| Water Solubility | Low | mg/L |

| Log Kow | Moderate | - |

Note: This table provides hypothetical values for illustrative purposes, as specific data for this compound is unavailable.

Biodegradation Potential in Environmental Compartments

The persistence of a chemical in the environment is heavily influenced by its susceptibility to biodegradation. This process involves the breakdown of the compound by microorganisms.

Microbial Transformation under Oxic and Anoxic Conditions

The biodegradation of halogenated hydrocarbons can occur under both oxygen-rich (oxic) and oxygen-deficient (anoxic) conditions. For many chlorinated and fluorinated compounds, reductive dechlorination under anoxic conditions is a key degradation pathway. For example, studies on other hydrochlorofluorocarbons (HCFCs) have shown that microbial degradation can occur in anoxic freshwater and salt marsh sediments. Conversely, aerobic degradation pathways, often involving oxidation, have also been observed for some HCFCs in soils.

Specific studies on the microbial transformation of this compound under either oxic or anoxic conditions have not been identified. However, the presence of both chlorine and fluorine atoms on the propane (B168953) backbone may influence its susceptibility to microbial attack. The carbon-fluorine bond is generally more resistant to cleavage than the carbon-chlorine bond.

Abiotic Degradation Mediated by Mineral Phases

In addition to microbial processes, abiotic degradation can contribute to the transformation of contaminants in the environment. Certain mineral phases, particularly those containing reduced iron, can mediate the degradation of chlorinated solvents. While there is evidence that Fe-containing minerals can contribute to the abiotic degradation of some chlorinated ethenes, research specifically investigating the interaction of this compound with mineral phases is lacking.

Biomimetic Transformation by Biological Molecules

Biomimetic transformation studies utilize biological molecules, such as enzymes or coenzymes, to mimic natural degradation processes. These studies can provide insights into the potential for biodegradation and the mechanisms involved. There is currently no available research on the biomimetic transformation of this compound.

An article focusing on the chemical compound “this compound.”

Advanced Analytical Methodologies for the Characterization and Detection of 1,2 Dichloro 1,1,2,3 Tetrafluoropropane

The accurate characterization and detection of 1,2-Dichloro-1,1,2,3-tetrafluoropropane rely on sophisticated analytical techniques capable of providing high sensitivity, selectivity, and structural information. Given its volatile nature and the presence of halogen atoms, methods in chromatography and spectroscopy are particularly well-suited for its analysis.

Computational and Theoretical Investigations of 1,2 Dichloro 1,1,2,3 Tetrafluoropropane

Quantum Chemical Calculation Methods and Applications

Quantum chemical calculations are fundamental tools for investigating the properties and behavior of molecules at the electronic level. For a compound like 1,2-dichloro-1,1,2,3-tetrafluoropropane, these methods can predict its structure, stability, spectroscopic signatures, and reactivity without the need for empirical data. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. chemrxiv.org It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized molecules like halogenated propanes. mdpi.comnih.gov

For this compound, DFT would be employed to:

Determine Molecular Geometry: Optimize the molecule's three-dimensional structure to find the most stable arrangement of its atoms (i.e., its equilibrium geometry). This includes predicting bond lengths, bond angles, and dihedral angles for its various conformational isomers.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra. These calculated spectra are crucial for identifying the molecule and its different conformers from experimental measurements. Specific vibrational modes, such as C-Cl, C-F, and C-H stretching and bending, can be assigned to particular peaks. chemrxiv.org

Investigate Electronic Properties: Compute properties like the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Assess Isomer Stability: Calculate the relative energies of different structural and conformational isomers to determine their relative abundance at thermal equilibrium. researchgate.net For example, DFT could elucidate the energy differences between various staggered and eclipsed conformations arising from rotation around the C-C bonds.

Analyze Chemical Reactivity: The distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other chemical species.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -1257.845 | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | 2.15 | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -7.89 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -0.56 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 7.33 | B3LYP/6-311+G(d,p) |

| C-Cl Stretch Freq. (cm-1) | 754 | B3LYP/6-311+G(d,p) |

| C-F Stretch Freq. (cm-1) | 1120 | B3LYP/6-311+G(d,p) |

Ab Initio Methods (e.g., MP2, MP4, CCSD(T)) for High-Level Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy, which is often necessary for reliable predictions of reaction energies and barrier heights. nih.govresearchgate.net

These high-level methods would be applied to this compound for:

Benchmark Calculations: To obtain highly accurate "gold standard" energies for specific molecular geometries or reaction pathways. nasa.gov These benchmarks can be used to validate the accuracy of less computationally expensive methods like DFT.

Accurate Energetics: For precise calculation of thermochemical properties such as heats of formation and reaction energies. For instance, the CCSD(T) method is often considered the gold standard for calculating the energetics of small molecules. barbatti.org

Weak Intermolecular Interactions: To accurately model non-covalent interactions, which are crucial in understanding the condensed-phase behavior of the molecule, though DFT methods with dispersion corrections are also used for this purpose.

| Method | Basis Set | Calculated Barrier Height |

|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | 24.5 |

| MP2 | 6-311G(d,p) | 27.1 |

| CCSD(T) | cc-pVTZ | 26.3 |

Semi-Empirical Approaches for Computational Efficiency

Semi-empirical methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. This simplification makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer-timescale simulations. However, this comes at the cost of accuracy and reliability, which depends heavily on the quality of the parameterization for the specific types of molecules being studied. For a halogenated molecule like this compound, the accuracy would be contingent on the method's parameterization for both chlorine and fluorine. Their primary application would be for initial, qualitative explorations of complex potential energy surfaces or for systems too large for higher-level theories.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods focus on the electronic structure of a single molecule or a small cluster, molecular modeling and dynamics (MD) simulations are used to study the collective behavior of a large number of molecules over time. MD simulations model atoms as spheres and bonds as springs, using classical mechanics to simulate their motion.

For this compound, MD simulations could be used to:

Predict Bulk Properties: Calculate thermodynamic and transport properties of the liquid state, such as density, heat capacity, viscosity, and diffusion coefficients, across a range of temperatures and pressures.

Simulate Phase Behavior: Investigate the liquid-vapor equilibrium, which is essential for understanding its properties as a potential refrigerant or solvent.

Analyze Molecular Interactions: Study how individual molecules orient and interact with each other in the liquid phase, providing insight into the liquid's structure.

Study Photochemical Dynamics: In conjunction with quantum methods (QM/MM or ab initio MD), simulations can trace the molecular motions immediately following UV light absorption, revealing the ultrafast pathways of photodissociation. barbatti.orgbarbatti.org Studies on other HCFCs show that upon UV irradiation, dissociation can occur on a femtosecond timescale, leading to the elimination of chlorine atoms or other fragments. barbatti.orgbarbatti.org

Theoretical Determination of Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to map out the pathways of chemical reactions, such as thermal decomposition or atmospheric degradation. noaa.gov This involves identifying the reactants, products, any intermediate species, and, crucially, the transition states that connect them.

For this compound, theoretical methods would be used to investigate potential degradation pathways, such as:

HCl Elimination: A common thermal decomposition pathway for HCFCs.

C-C Bond Fission: Cleavage of the central carbon-carbon bond.

C-Cl Bond Fission: Homolytic cleavage to release a chlorine radical, a key step in atmospheric ozone depletion. noaa.gov

Calculations can determine the activation energy (the energy barrier of the transition state) for each potential pathway. The pathway with the lowest activation energy is typically the dominant reaction mechanism. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometric coordinates. nih.gov Mapping the PES is fundamental to understanding chemical reactions.

Locating Stationary Points: The key features of a PES are the stationary points where the forces on all atoms are zero. These include energy minima (corresponding to stable reactants, intermediates, and products) and first-order saddle points (corresponding to transition states). nih.gov

Visualizing Reaction Paths: The lowest energy path connecting reactants to products on the PES is the reaction coordinate. By mapping the PES for the decomposition of this compound, chemists can visualize the entire transformation, including the specific molecular motions involved in breaking old bonds and forming new ones. researchgate.net For complex reactions, the PES can reveal competing pathways and the likelihood of forming different products.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (R) | Ground state molecule | 0.0 |

| Transition State (TS) | Stretched C-Cl bond | +75.2 |

| Products (P) | Propane radical + Cl radical | +72.5 |

Kinetic Rate Coefficient Predictions (e.g., Arrhenius Parameters)

The primary atmospheric removal process for hydrochlorofluorocarbons (HCFCs) is their reaction with the hydroxyl radical (•OH). noaa.govscispace.com Computational models are extensively used to predict the rate coefficients for these reactions, often employing quantum mechanical methods and transition state theory.

For a specific HCFC like this compound, the process begins with identifying all possible conformers and the transition states for hydrogen atom abstraction by the •OH radical. ku.ac.ae Geometries of reactants, transition states, and products are optimized using methods like Density Functional Theory (DFT), for example, at the B3LYP/6-31G(2df,p) level. copernicus.org More accurate energies are then calculated to determine the reaction barriers.

The kinetic parameters are expressed through the Arrhenius equation, k(T) = A * exp(-Ea/RT), where 'A' is the pre-exponential factor and 'Ea' is the activation energy. Computational studies for similar hydrofluorocarbons, such as HFC-245ea, have calculated rate coefficients using G3B3 theory over a temperature range of 200 to 400 K. ku.ac.ae For the reaction of HFC-245ea with •OH, the calculated Arrhenius expression was determined to be k = (1.86 ± 0.17) × 10⁻¹³ exp[-(748±26)/T] cm³molecule⁻¹s⁻¹. ku.ac.ae Such theoretical calculations provide crucial data for atmospheric modeling of compounds like HCFC-244cc.

Table 1: Example of Computationally Derived Arrhenius Parameters for a Related Compound (HFC-245ea + •OH)

| Parameter | Value | Unit |

|---|---|---|

| A (Pre-exponential factor) | 1.86 × 10⁻¹³ | cm³molecule⁻¹s⁻¹ |

| Ea/R (Activation Energy/Gas Constant) | 748 | K |

This table illustrates the type of data generated from computational kinetic studies for related fluorocarbons. ku.ac.ae

Thermodynamics of Atmospheric Degradation Pathways

Computational chemistry is a powerful tool for elucidating the thermodynamic feasibility of various atmospheric degradation pathways for this compound. The primary degradation is initiated by H-atom abstraction by •OH radicals, forming a carbon-centered radical. nih.gov

Theoretical calculations can determine the reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. For the initial reaction of HCFC-244cc with the •OH radical, computational methods can predict the energy released. Subsequent reactions of the resulting alkyl radical with atmospheric oxygen (O₂) lead to the formation of a peroxy radical (RO₂•). The fate of this peroxy radical, including its reactions with nitric oxide (NO) or hydroperoxyl radicals (HO₂), can be mapped out computationally to identify the most energetically favorable pathways and the final degradation products. bris.ac.uk These degradation products can include aldehydes, ketones, and other oxidized species. rsc.org Understanding the thermodynamics of these pathways is essential for predicting the formation of secondary pollutants. nih.gov

Prediction of Environmental Parameters through Computational Models

Computational models are indispensable for estimating key environmental metrics for chemicals like this compound, providing data crucial for regulatory assessments.

Atmospheric Lifetime and Tropospheric/Stratospheric Contributions

The atmospheric lifetime of an HCFC is a critical parameter determining its environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This lifetime is predominantly controlled by the rate of reaction with •OH radicals in the troposphere. noaa.gov Stratospheric loss processes, such as photolysis or reaction with O(¹D), are generally secondary for HCFCs, contributing at most 10% to the total removal. noaa.gov

For C1-C3 HCFCs, including this compound, atmospheric lifetimes can be estimated from calculated •OH reaction rate constants. copernicus.org These models indicate a wide range of lifetimes for C1-C3 HCFCs, from 0.3 to 62 years, depending on the molecular structure and hydrogen content. copernicus.org The lifetime (τ) is inversely proportional to the rate constant of its reaction with •OH. Given the presence of a hydrogen atom, HCFC-244cc is expected to have a lifetime that allows for some transport to the stratosphere, but its primary sink remains in the troposphere. noaa.gov

Table 2: Estimated Environmental Parameters for HCFC-244cc

| Parameter | Predicted Value | Primary Removal Mechanism |

|---|

Radiative Efficiency Calculations for Global Warming Potential Estimation

The Global Warming Potential (GWP) of a compound is a measure of its contribution to global warming relative to carbon dioxide (CO₂). epa.gov It is calculated based on the compound's atmospheric lifetime and its radiative efficiency (RE), which is its ability to absorb infrared radiation.

Theoretical methods are used to calculate the infrared absorption spectrum of molecules like this compound. copernicus.org These calculations involve determining the vibrational frequencies and their corresponding intensities. The RE is then calculated by integrating this absorption spectrum over the atmospheric window (the region of the infrared spectrum where Earth's outgoing radiation is not strongly absorbed by CO₂ or water vapor). noaa.gov The C-F and C-Cl bonds in HCFC-244cc are strong absorbers in this region. The GWP is then estimated by combining the calculated RE and the estimated atmospheric lifetime. noaa.gov For the broad class of C1-C3 HCFCs, 100-year GWP values have been shown to range from 5 to 5330. copernicus.org

Table 3: Factors in GWP Calculation

| Component | Description | Relevance to HCFC-244cc |

|---|---|---|

| Radiative Efficiency (RE) | A measure of how effectively a molecule absorbs infrared radiation. | Calculated from theoretical infrared spectra. copernicus.org |

| Atmospheric Lifetime | The time a compound persists in the atmosphere. | Estimated from reaction rates with •OH radicals. noaa.gov |

| Time Horizon | The period over which the warming effect is integrated (e.g., 20, 100, or 500 years). | 100 years is the standard for policy-making. epa.goviifiir.org |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate

Quantitative Structure-Property Relationship (QSPR) or Structure-Activity Relationship (SAR) models are computational tools used to predict the properties and environmental fate of chemicals based on their molecular structure. For large groups of compounds like the 274 HCFCs listed in the Montreal Protocol, where experimental data is often unavailable, SARs are crucial for estimating key parameters. copernicus.org

Computational Validation of Experimental Data

While computational models are powerful, their predictions must be validated against experimental data to ensure accuracy. For reactions involving •OH radicals and halogenated compounds, calculated rate coefficients are often compared with results from relative rate experiments or flash photolysis-resonance fluorescence studies.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 1,2-Dichloro-1,1,2,3-tetrafluoropropane?

- Methodological Answer : The compound can be synthesized via hydrofluorination of chlorinated propenes (e.g., 2-chloro-3,3,3-trifluoropropene) using antimony pentachloride (SbCl₅) as a catalyst. Key parameters include:

- Catalyst composition: 25–99.9 mol% SbCl₅ with Lewis acid co-catalysts (e.g., fluorinated metal halides) to enhance selectivity .

- Reaction temperature: 50–150°C, with precise control to minimize side products like polychlorinated byproducts.

- Hydrogen fluoride (HF) stoichiometry: Excess HF ensures complete fluorination while avoiding incomplete substitution .

Q. How can this compound be reliably identified and quantified in environmental samples?

- Methodological Answer : Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is recommended.

- GC-ECD : Effective for halogenated compounds due to high sensitivity to electronegative substituents. Calibration requires pure standards due to overlapping retention times with other HCFCs .

- GC-MS : Provides structural confirmation via fragmentation patterns (e.g., m/z peaks for Cl⁻ and F⁻ ions). Method 504.1 (U.S. EPA) for analogous chlorinated propanes can be adapted with modified column phases (e.g., DB-624) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.